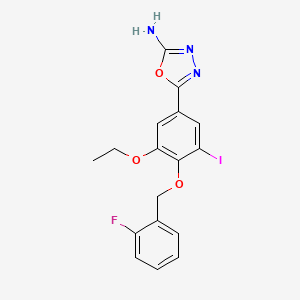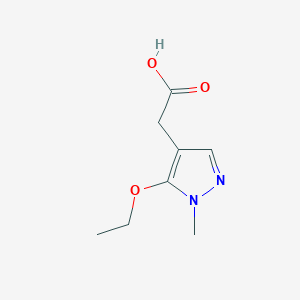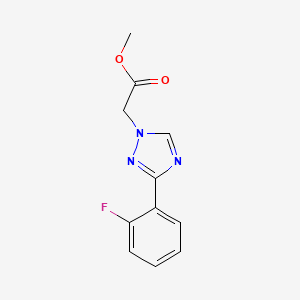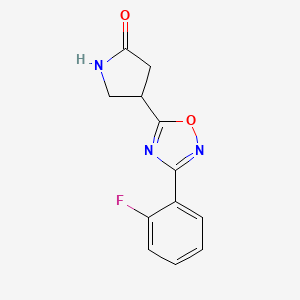
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isobutyl group, a pyridin-2-ylmethoxy group, and a carboxylic acid group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves several steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The isobutyl group and the pyridin-2-ylmethoxy group are introduced through substitution reactions. These reactions often involve the use of alkyl halides or other suitable reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes. It may be employed as a catalyst or a reagent in various industrial applications.
作用機序
The mechanism of action of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but lacks the pyridin-2-ylmethoxy group. It may exhibit different chemical and biological properties.
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of the 4-position. The positional isomerism may lead to differences in reactivity and biological activity.
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group. The presence of the amide group may influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-2-ylmethoxy group, which may confer distinct chemical and biological properties.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
1-(2-methylpropyl)-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-5-3-4-6-15-11/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
InChIキー |
JFAQCGSDWURORB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)

![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)
